molecular formula C22H19N3O5S B3491490 2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3491490
M. Wt: 437.5 g/mol
InChI Key: KNKUTUQGZWGUHQ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrobenzamido)-N-phenyl-4H5H6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrobenzamido)-N-phenyl-4H5H6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the amide coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrobenzamido)-N-phenyl-4H5H6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

2-(4-Methoxy-3-nitrobenzamido)-N-phenyl-4H5H6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrobenzamido)-N-phenyl-4H5H6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-3-nitrobenzamido)-N-phenyl-4H5H6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other thiophene derivatives .

Properties

IUPAC Name

2-[(4-methoxy-3-nitrobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-30-17-11-10-13(12-16(17)25(28)29)20(26)24-22-19(15-8-5-9-18(15)31-22)21(27)23-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKUTUQGZWGUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
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2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-METHOXY-3-NITROBENZAMIDO)-N-PHENYL-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

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